molecular formula C2H4ClF B1294213 1-Chloro-2-fluoroethane CAS No. 762-50-5

1-Chloro-2-fluoroethane

Cat. No.: B1294213
CAS No.: 762-50-5
M. Wt: 82.5 g/mol
InChI Key: VEZJSKSPVQQGIS-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoroethane is an organic compound with the molecular formula C₂H₄ClF. It is a halogenated hydrocarbon, where a chlorine atom and a fluorine atom are attached to an ethane backbone. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

1-Chloro-2-fluoroethane plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2E1, which is involved in its metabolic activation. The interaction with CYP2E1 leads to the formation of reactive metabolites, which can further interact with cellular macromolecules, leading to potential toxic effects . Additionally, this compound can inhibit certain enzymes involved in cellular metabolism, affecting the overall biochemical pathways within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to an accumulation of toxic metabolites and oxidative stress. These effects can result in cellular damage and impaired cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify cellular proteins and DNA . This modification can result in enzyme inhibition or activation, as well as changes in gene expression. The reactive intermediates formed from this compound can also induce oxidative stress by generating reactive oxygen species (ROS), further contributing to cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent cellular damage and alterations in cellular function. These long-term effects are likely due to the accumulation of reactive metabolites and oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, this compound can induce severe toxic effects, including lethargy, convulsions, and even death . The threshold for these toxic effects is relatively low, indicating that this compound is highly toxic at elevated concentrations. The toxic effects are primarily due to the formation of reactive metabolites and the induction of oxidative stress.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2E1 . The metabolic pathway involves the initial oxidation of the compound to form reactive intermediates, which can further react with cellular macromolecules. These intermediates can also undergo further metabolism to form less toxic products that are excreted from the body. The metabolic flux of this compound is influenced by the activity of CYP2E1 and other metabolic enzymes, which can vary between individuals.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transport proteins . The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher concentrations in organs such as the liver and adipose tissue. The distribution of this compound within the body is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization allows for efficient metabolism of the compound by CYP2E1 and other enzymes. Additionally, this compound can localize to other cellular compartments, such as mitochondria, where it can induce oxidative stress and disrupt cellular function. The targeting of this compound to specific subcellular compartments is influenced by its chemical structure and interactions with cellular proteins.

Preparation Methods

1-Chloro-2-fluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene with hydrogen chloride and hydrogen fluoride in the presence of a catalyst. Another method involves the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc in solvents like methanol, dimethyl formamide, or ethanol at elevated temperatures . These methods are scalable for industrial production, providing high yields of this compound.

Chemical Reactions Analysis

1-Chloro-2-fluoroethane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium iodide for substitution, and zinc for reductive dechlorination. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-2-fluoroethane has several applications in scientific research:

Comparison with Similar Compounds

1-Chloro-2-fluoroethane can be compared with other halogenated ethanes, such as:

  • 1-Chloro-1,1-difluoroethane
  • 1,1,1-Trichloroethane
  • 1,1-Dichloro-2-fluoroethane

These compounds share similar structural features but differ in their chemical reactivity and applications. For instance, this compound is unique due to its specific halogen substitution pattern, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-chloro-2-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZJSKSPVQQGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1073234
Record name HCFC-151
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Molecular Weight

82.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1-Chloro-2-fluoroethane
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Boiling Point

59 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Solubility

Very soluble in alcohol, ether, In water, 2440 mg/l @ 25 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Density

1.1747 g/cu cm @ 20 °C
Record name 1-CHLORO-2-FLUOROETHANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

259.0 [mmHg]
Record name 1-Chloro-2-fluoroethane
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CAS No.

762-50-5
Record name Ethane, 1-chloro-2-fluoro-
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Record name 1-Chloro-2-fluoroethane
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Record name HCFC-151
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Record name 1-CHLORO-2-FLUOROETHANE
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Record name 1-CHLORO-2-FLUOROETHANE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

< -50 °C
Record name 1-CHLORO-2-FLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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